molecular formula C20H31ClO4S B12729015 Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) CAS No. 170730-17-3

Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)

Cat. No.: B12729015
CAS No.: 170730-17-3
M. Wt: 403.0 g/mol
InChI Key: KNSJUEPORNIWQC-FVVUREQNSA-N
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Description

Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio), is a complex organic compound with a unique structure that includes a cyclopentyl ring, a cyclohexyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl and cyclohexyl rings, followed by the introduction of the propynyl group and the final acetic acid moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)
  • Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)
  • Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)

Uniqueness

The uniqueness of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

170730-17-3

Molecular Formula

C20H31ClO4S

Molecular Weight

403.0 g/mol

IUPAC Name

2-[4-[(1R,2S,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxycyclopentyl]butylsulfanyl]acetic acid

InChI

InChI=1S/C20H31ClO4S/c21-17-12-19(23)16(9-10-18(22)14-6-2-1-3-7-14)15(17)8-4-5-11-26-13-20(24)25/h14-19,22-23H,1-8,11-13H2,(H,24,25)/t15-,16-,17-,18-,19-/m1/s1

InChI Key

KNSJUEPORNIWQC-FVVUREQNSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C#C[C@H]2[C@@H](C[C@H]([C@@H]2CCCCSCC(=O)O)Cl)O)O

Canonical SMILES

C1CCC(CC1)C(C#CC2C(CC(C2CCCCSCC(=O)O)Cl)O)O

Origin of Product

United States

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